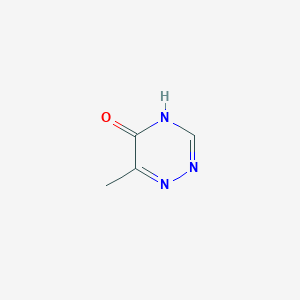

6-Methyl-1,2,4-triazin-5-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c1-3-4(8)5-2-6-7-3/h2H,1H3,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWZJMKDSKSWMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00412088 | |

| Record name | 6-methyl-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00412088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16120-00-6 | |

| Record name | 6-methyl-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00412088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-1,2,4-triazin-5(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methyl-1,2,4-triazin-5-ol from Pyruvic Acid

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 6-Methyl-1,2,4-triazin-5-ol, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The synthesis commences from the readily available starting material, pyruvic acid, and proceeds via a cyclocondensation reaction with aminoguanidine. This document delineates the underlying chemical principles, a detailed, albeit proposed, experimental protocol, and methods for the characterization of the target compound. The guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering a robust framework for the laboratory-scale synthesis of this and structurally related 1,2,4-triazine derivatives.

Introduction: The Significance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[1] The versatility of the triazine ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The this compound moiety, in particular, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic synthesis of such compounds from simple, commercially available precursors like pyruvic acid is of paramount importance for efficient drug discovery and development programs.

Proposed Synthetic Pathway: Cyclocondensation of Pyruvic Acid and Aminoguanidine

The most direct and atom-economical approach to the synthesis of this compound from pyruvic acid involves a cyclocondensation reaction with aminoguanidine. This reaction is predicated on the established reactivity of α-keto acids with nucleophilic reagents containing a hydrazine moiety.

Reaction Scheme

The overall transformation can be depicted as follows:

Caption: A simplified mechanistic workflow for the formation of the triazine ring.

Experimental Protocol (Proposed)

The following is a proposed, detailed experimental protocol for the synthesis of this compound. This protocol is based on established procedures for similar cyclocondensation reactions.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. |

| Pyruvic Acid | C₃H₄O₃ | 88.06 | 127-17-3 |

| Aminoguanidine Hydrochloride | CH₆N₄·HCl | 110.55 | 1937-19-5 |

| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 127-09-3 |

| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 |

| Deionized Water | H₂O | 18.02 | 7732-18-5 |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminoguanidine hydrochloride (0.1 mol, 11.05 g) and sodium acetate (0.1 mol, 8.20 g) in a mixture of ethanol (50 mL) and deionized water (50 mL). Stir the mixture until all solids have dissolved.

-

Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (0.1 mol, 8.81 g) dropwise over a period of 15 minutes. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate may form upon cooling. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure until a solid begins to form.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization of this compound

The identity and purity of the synthesized this compound (CAS No: 16120-00-6) should be confirmed by a combination of spectroscopic techniques.

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₄H₅N₃O |

| Molecular Weight | 111.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >200 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in DMSO and hot ethanol. |

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

~11.5-12.5 (br s, 1H, -OH/NH tautomer)

-

~8.0-9.0 (br s, 1H, -NH)

-

~2.2-2.4 (s, 3H, -CH₃)

-

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

~160-165 (C=O)

-

~150-155 (C=N)

-

~140-145 (C-CH₃)

-

~15-20 (-CH₃)

-

-

FT-IR (KBr) ν (cm⁻¹):

-

3200-3400 (O-H and N-H stretching)

-

~1650-1700 (C=O stretching)

-

~1580-1620 (C=N stretching)

-

~1400-1450 (C-H bending)

-

-

Mass Spectrometry (EI):

-

m/z (%): 111 (M⁺), 83, 68, 42

-

Conclusion

This technical guide outlines a feasible and efficient synthetic route for this compound from pyruvic acid and aminoguanidine. The proposed protocol is grounded in established principles of heterocyclic chemistry and provides a solid foundation for further optimization and scale-up. The characterization data provided, while predictive, serves as a useful reference for the verification of the synthesized product. The successful synthesis of this versatile building block will undoubtedly facilitate the development of novel compounds with potential applications in medicine and agriculture.

References

- Synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. Acta Poloniae Pharmaceutica, 73(1), 79-92.

- An In-depth Technical Guide to the Proposed Synthesis of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol. Benchchem.

- Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.

- Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. Journal of the Chemical Society, Perkin Transactions 2, (11), 2247-2255.

Sources

An In-depth Technical Guide to 6-Methyl-1,2,4-triazin-5-ol: Chemical Properties and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1,2,4-triazin-5-ol is a heterocyclic organic compound belonging to the triazine class of molecules. The 1,2,4-triazine core is a significant pharmacophore, with derivatives exhibiting a wide range of biological activities, including as herbicides and in pharmaceutical applications as anti-inflammatory, antibacterial, and anticancer agents.[1] This guide provides a comprehensive overview of the chemical properties and spectroscopic profile of this compound, offering insights for its application in research and development.

Chemical Properties

The fundamental chemical properties of this compound (CAS No: 16120-00-6) are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, some of the physicochemical properties are predicted values and should be considered as such until experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O | [2] |

| Molecular Weight | 111.10 g/mol | |

| CAS Number | 16120-00-6 | [3] |

| Predicted pKa | 8.66 ± 0.70 | |

| Predicted Boiling Point | 170.7 ± 23.0 °C | |

| Predicted Density | 1.41 ± 0.1 g/cm³ |

Tautomerism: A Critical Consideration

A key chemical feature of this compound is its potential for tautomerism. The "ol" form (this compound) can exist in equilibrium with its keto tautomer, 6-methyl-1,2,4-triazin-5(4H)-one. The position of this equilibrium can be influenced by the solvent, temperature, and pH, which in turn will significantly impact its spectroscopic properties and biological activity.

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Proton NMR)

-

Expected Chemical Shifts:

-

Methyl Group (-CH₃): A singlet peak is expected for the methyl protons, likely in the range of δ 2.0-2.5 ppm. In a similar compound, 6-methyl-1,3,5-triazine-2,4-diamine, the methyl protons appear at δ 2.06 ppm.[4]

-

Ring Proton (-CH=): A singlet for the proton on the triazine ring is anticipated, with a chemical shift further downfield, potentially in the range of δ 7.5-8.5 ppm, due to the deshielding effect of the aromatic and electron-withdrawing nitrogen atoms.

-

N-H and O-H Protons: The chemical shifts of the N-H (in the keto tautomer) and O-H (in the enol tautomer) protons will be highly dependent on the solvent, concentration, and temperature. These peaks are often broad and may exchange with deuterium in deuterated solvents like D₂O. They can appear over a wide range from δ 5-12 ppm.

-

¹³C NMR Spectroscopy (Carbon NMR)

-

Expected Chemical Shifts:

-

Methyl Carbon (-CH₃): The methyl carbon would likely appear at the most upfield region of the spectrum, around δ 20-30 ppm.

-

Ring Carbons: The carbon atoms within the triazine ring will be significantly deshielded and are expected to resonate in the range of δ 140-160 ppm.

-

Carbonyl/Enol Carbon (C=O/C-OH): The carbon atom bonded to the oxygen will have a chemical shift highly indicative of the predominant tautomeric form. In the keto form, the carbonyl carbon (C=O) would be expected in the range of δ 160-170 ppm. In the enol form, the C-OH carbon would be further upfield. For instance, in 1,5-dimethyl-4,5-dihydro-1,2,4-triazin-6-one, the carbonyl carbon appears around δ 160 ppm.[5]

-

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Instrument Setup: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound, which is 111.10.

-

Fragmentation Pattern: The fragmentation of the triazine ring can lead to characteristic daughter ions. Common fragmentation pathways for triazines involve the loss of small neutral molecules like HCN, N₂, or CH₃CN. The specific fragmentation pattern will provide valuable structural information. For example, the mass spectrum of a related triazine derivative showed fragmentation corresponding to the loss of a ketene (CH₂CO) group.[6]

Experimental Protocol for Mass Spectrometry Data Acquisition:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for obtaining a prominent molecular ion peak with less fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Characteristic Absorptions:

-

O-H Stretch (Enol form): A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group.

-

N-H Stretch (Keto form): A sharper absorption band in the region of 3100-3500 cm⁻¹ would suggest the presence of an N-H bond.

-

C=O Stretch (Keto form): A strong, sharp absorption band in the region of 1650-1750 cm⁻¹ is a key indicator of the carbonyl group in the keto tautomer. In trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones, the C=O stretch is observed between 1651-1692 cm⁻¹.[7]

-

C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region are expected for the C=N and C=C double bonds within the triazine ring.

-

C-H Stretches: Absorptions for the methyl and ring C-H stretches will be observed around 2850-3100 cm⁻¹.

-

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: Prepare the sample as a KBr pellet, a nujol mull, or as a thin film on a salt plate (e.g., NaCl or KBr). For solution-phase spectra, dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CHCl₃).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Spectrum Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

-

Expected Absorptions: The 1,2,4-triazine ring is a chromophore. Electronic transitions such as π → π* and n → π* are expected. The exact position of the absorption maxima (λ_max) will depend on the solvent and the tautomeric form present. Generally, conjugated systems like triazines exhibit strong absorptions in the UV region (200-400 nm).

Experimental Protocol for UV-Vis Data Acquisition:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, scanning from approximately 200 to 800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε).

Applications in Drug Development and Research

The 1,2,4-triazine scaffold is of significant interest in medicinal chemistry. Derivatives of this heterocyclic system have been investigated for a variety of therapeutic applications. Understanding the chemical and spectral properties of this compound is a crucial first step in its potential development as a lead compound or as a building block for more complex molecules in drug discovery programs.[8]

Conclusion

This technical guide has provided a detailed overview of the known and predicted chemical properties of this compound, along with a comprehensive discussion of its expected spectroscopic characteristics. The importance of tautomerism has been highlighted as a critical factor influencing its properties and analysis. The provided experimental protocols offer a standardized approach for researchers to obtain and verify the data presented. Further experimental investigation is warranted to confirm the predicted properties and to fully elucidate the spectral profile of this compound, which will undoubtedly aid in its future applications in scientific research and development.

References

-

Aribo Biotechnology. (2024). CAS: 16120-00-6 Name: 1,2,4-Triazin-5(4H)-one, 6-methyl-. Retrieved from [Link]

-

Wikipedia. (2024). Lamotrigine. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives J.A. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6. (n.d.). Retrieved from [Link]

-

PubMed. (2009). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. Retrieved from [Link]

-

AERU. (n.d.). 5-hydroxy-6-methyl-4-(((E)-pyridin-3-ylmethylene)amino)-4,5-dihydro-1,2,4-triazin-3(2H)-one (Ref: CGA 359009). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. Retrieved from [Link]

-

PubChem. (n.d.). 3-(6-Quinolylmethyl)-6-(3-nitrophenyl)[2]triazolo[4,3-b][2]triazine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,5-DIMETHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-6-ONE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (n.d.). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Retrieved from [Link]

-

PubMed. (2020). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,2,4-Triazin-5(4H)-one, 6-(1,1-dimethylethyl)-4-[(2-methylpropylidene)amino]-3-(methylthio)-. Retrieved from [Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. 16120-00-6 | this compound - Moldb [moldb.com]

- 3. 16120-00-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 6-Methyl-1,3,5-triazine-2,4-diamine(542-02-9) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

Navigating the Ambiguity of CAS 16120-00-6: A Technical Guide for Researchers

An In-depth Analysis of 1-(2-chlorophenyl)-2-(methylamino)ethanone hydrochloride and a Clarification on the Disputed Chemical Identity

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Identity of CAS 16120-00-6

In the landscape of chemical compound identification, the Chemical Abstracts Service (CAS) Registry Number serves as a unique and unambiguous identifier. However, instances of ambiguity, though rare, can present significant challenges for researchers. This technical guide addresses the conflicting information surrounding CAS 16120-00-6 . While some chemical suppliers list this CAS number as 6-Methyl-1,2,4-triazin-5-ol [1], a broader analysis of chemical databases and related literature suggests a potential clerical error or misattribution. The vast majority of structurally and synthetically related compounds point towards a different, more extensively documented class of molecules: substituted phenylethanones.

This guide, therefore, focuses primarily on 1-(2-chlorophenyl)-2-(methylamino)ethanone hydrochloride , a compound with significant relevance in medicinal chemistry and a plausible candidate for the intended query. Acknowledging the existing discrepancy, a brief overview of the available data for this compound is also provided. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive and scientifically rigorous resource, enabling informed decisions in their research endeavors.

Part 1: 1-(2-chlorophenyl)-2-(methylamino)ethanone hydrochloride: A Detailed Profile

1-(2-chlorophenyl)-2-(methylamino)ethanone hydrochloride is a ketone derivative with potential applications as a synthetic intermediate in the development of pharmaceutical agents. Its structure, featuring a chlorinated phenyl ring and a methylamino group, makes it a versatile building block for more complex molecules.

Physical and Chemical Properties

A comprehensive summary of the physical and chemical properties of the parent compound, 1-(2-chlorophenyl)ethanone, and its hydrochloride salt are presented below. This data is crucial for understanding its behavior in various experimental settings.

| Property | Value | Source |

| Chemical Name | 1-(2-chlorophenyl)-2-(methylamino)ethanone hydrochloride | N/A |

| CAS Number | Not explicitly assigned; parent compound is 2142-68-9 | [2][3][4][5] |

| Molecular Formula | C₉H₁₁Cl₂NO | N/A |

| Molecular Weight | 220.09 g/mol | N/A |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | As a hydrochloride salt, it is expected to have good solubility in polar solvents like water.[6] | N/A |

Properties of the Parent Compound: 1-(2-chlorophenyl)ethanone

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO | [2][3][4][5] |

| Molecular Weight | 154.59 g/mol | [2][3][4][5] |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

Spectral Data for Structural Elucidation

The structural confirmation of 1-(2-chlorophenyl)ethanone and its derivatives relies on various spectroscopic techniques. Below is a summary of expected and reported spectral characteristics.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

1.2.2 Infrared (IR) Spectroscopy

The IR spectrum of 1-(2-chlorophenyl)ethanone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Additional bands would be present for the C-Cl stretching and aromatic C-H and C=C vibrations.[5] For the hydrochloride salt, the presence of the amine group would introduce N-H stretching and bending vibrations.

1.2.3 Mass Spectrometry (MS)

The mass spectrum of 1-(2-chlorophenyl)ethanone shows a molecular ion peak corresponding to its molecular weight.[2][3] Fragmentation patterns would likely involve cleavage of the acyl group and loss of chlorine. For the hydrochloride salt, the mass spectrum would reflect the molecular weight of the free base. A comparative analysis with predicted mass spectral data can aid in its identification.[7]

Synthesis and Potential Applications

1.3.1 Synthetic Pathways

The synthesis of 1-(2-chlorophenyl)-2-(methylamino)ethanone hydrochloride typically involves the reaction of 1-(2-chlorophenyl)ethanone with a methylaminating agent, followed by treatment with hydrochloric acid. A generalized synthetic workflow is depicted below.

Caption: Generalized synthesis of 1-(2-chlorophenyl)-2-(methylamino)ethanone HCl.

1.3.2 Applications in Drug Development

Substituted phenylethanone derivatives are valuable intermediates in the synthesis of various pharmaceutical compounds. The presence of a reactive ketone and an amine handle allows for a wide range of chemical modifications to build more complex molecular architectures. These scaffolds are found in compounds targeting various receptors and enzymes and are of interest in the development of neuroleptic drugs and other therapeutic agents.[8]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(2-chlorophenyl)-2-(methylamino)ethanone hydrochloride. While specific toxicity data is not available, it is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Part 2: The Enigmatic CAS 16120-00-6: this compound

The compound identified as This compound by some suppliers under CAS 16120-00-6 belongs to the triazine class of heterocyclic compounds. Triazine derivatives are known for their diverse biological activities and have applications in medicinal and agricultural chemistry.[9]

Known Properties and Data

Publicly available information on this compound is scarce. The following table summarizes the limited data found.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 16120-00-6 | [1] |

| Molecular Formula | C₄H₅N₃O | N/A |

| Molecular Weight | 111.10 g/mol | N/A |

| Purity | ≥95% (as per one supplier) | [1] |

No experimental data on its physical properties, spectral characteristics, or specific applications could be retrieved from the conducted searches.

Potential Applications of 1,2,4-Triazine Derivatives

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:

-

Anticancer agents: Some triazine derivatives have shown potential in cancer therapy.[10]

-

Herbicides and Fungicides: The biological activity of triazines has been harnessed in the development of agricultural chemicals.[9]

The synthesis of 1,2,4-triazine derivatives can be achieved through various cyclocondensation reactions.[11]

Conclusion: A Call for Clarity

The discrepancy surrounding CAS 16120-00-6 underscores the importance of critical evaluation of chemical data. While this guide provides a comprehensive overview of the likely compound of interest, 1-(2-chlorophenyl)-2-(methylamino)ethanone hydrochloride , based on available evidence, researchers are advised to exercise caution and seek analytical confirmation when sourcing compounds associated with this ambiguous CAS number. The limited information on This compound highlights a gap in the publicly accessible chemical data. Further investigation and clarification from chemical suppliers and regulatory bodies would be beneficial to the scientific community.

References

(Note: The following is a consolidated list of sources. Please refer to the in-text citations for specific claims.)

Sources

- 1. 16120-00-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]

- 3. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]

- 4. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]

- 5. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jocpr.com [jocpr.com]

- 9. Buy 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one | 52553-11-4 [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Tautomerism and Stability of 6-Methyl-1,2,4-triazin-5-ol

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena inherent to 6-methyl-1,2,4-triazin-5-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct, exhaustive studies on this specific molecule are limited, this document synthesizes foundational principles of tautomerism with experimental and computational data from closely related 1,2,4-triazine analogs to present a robust predictive analysis of its behavior. We will delve into the potential tautomeric forms, the key factors governing their relative stability, and the state-of-the-art methodologies employed for their characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary insights to anticipate and leverage the tautomeric properties of this compound in their scientific endeavors.

Introduction: The Significance of Tautomerism in 1,2,4-Triazine Scaffolds

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The tautomeric state of substituents on the triazine ring plays a pivotal role in modulating these activities by influencing the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. Consequently, a thorough understanding of the tautomeric equilibrium of this compound is paramount for the rational design of novel therapeutic agents.

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry. In the context of this compound, the primary tautomeric relationship to consider is the lactam-lactim (or keto-enol) interchange, alongside the potential for zwitterionic forms. The predominance of a particular tautomer can be profoundly influenced by the surrounding environment, including the physical state (gas, solution, or solid), solvent polarity, and pH.

Potential Tautomeric Forms of this compound

The structural versatility of this compound allows for the existence of several tautomeric forms. The principal equilibrium is anticipated between the oxo (amide) and hydroxy (enol) forms. Furthermore, proton transfer to other nitrogen atoms in the triazine ring can lead to additional tautomers and zwitterionic species.

Computational studies on analogous systems, such as 3-amino-1,2,4-triazin-5-one, have demonstrated that the oxo tautomer, specifically the 3-amino-1,2,4-triazin-5(2H)-one form, is the most stable.[1] This suggests that for this compound, the oxo forms, particularly the N2-H and N4-H tautomers, are likely to be energetically favored over the hydroxy form.

Factors Influencing Tautomeric Stability

The delicate balance of the tautomeric equilibrium is dictated by a confluence of intrinsic and extrinsic factors.

Intrinsic Factors: Aromaticity and Substituent Effects

The inherent electronic properties of the triazine ring and the nature of its substituents are primary determinants of tautomer stability. The gain or loss of aromaticity in the triazine ring upon tautomerization can be a significant driving force. While the hydroxy form possesses a fully aromatic triazine ring, the oxo forms disrupt this aromaticity to some extent. However, the stability gained from the strong carbonyl bond in the oxo form often compensates for the loss of aromaticity.

The methyl group at the 6-position is an electron-donating group, which can influence the electron density of the ring and, consequently, the acidity and basicity of the protons and nitrogen atoms involved in tautomerism.

Extrinsic Factors: The Role of the Environment

Solid State: In the crystalline state, intermolecular interactions, particularly hydrogen bonding, play a crucial role in dictating the predominant tautomer. X-ray crystallographic studies of related triazine derivatives often reveal extensive hydrogen-bonding networks that stabilize a specific tautomeric form.[2] For instance, in the solid state, it is common for the oxo form to be stabilized through dimerization via hydrogen bonds.

Solution Phase: The polarity and hydrogen-bonding capabilities of the solvent can significantly shift the tautomeric equilibrium.

-

Polar Protic Solvents: Solvents like water and methanol can stabilize more polar tautomers, such as the zwitterionic forms, through hydrogen bonding.

-

Polar Aprotic Solvents: Solvents such as DMSO and DMF can also influence the equilibrium by solvating polar species.

-

Nonpolar Solvents: In nonpolar environments, the less polar tautomer is generally favored.

Experimental Methodologies for Tautomerism Analysis

A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms present in solution.

-

¹H NMR: The chemical shifts of the N-H and O-H protons are highly sensitive to their chemical environment and can provide direct evidence for the presence of different tautomers. The observation of distinct sets of signals for the methyl and ring protons can indicate a mixture of tautomers.

-

¹³C NMR: The chemical shift of the C5 carbon is a key indicator; a signal in the range of 160-180 ppm is characteristic of a carbonyl carbon (oxo form), while a signal in the range of 140-160 ppm is more indicative of a carbon in a C-O bond (hydroxy form).

-

¹⁵N NMR: This technique can provide direct information about the protonation state of the nitrogen atoms in the triazine ring.

Experimental Protocol: NMR Analysis of Tautomerism

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a variety of deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 10-20 mg/mL.

-

¹H NMR Acquisition: Acquire ¹H NMR spectra at a high field strength (e.g., 400 MHz or higher) to achieve optimal resolution.

-

¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. The use of techniques like DEPT can aid in the assignment of carbon signals.

-

Variable Temperature (VT) NMR: Perform NMR experiments at different temperatures to investigate the dynamics of the tautomeric interconversion. Changes in the spectra with temperature can provide information on the thermodynamics of the equilibrium.

-

Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations in different solvents.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed to monitor tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima. The electronic transitions in the oxo and hydroxy forms are expected to differ due to the variations in their conjugated systems.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the predominant tautomeric form in the solid state. This technique allows for the precise determination of bond lengths and the identification of intermolecular interactions, such as hydrogen bonding, which stabilize the observed tautomer.

Computational Chemistry: A Predictive Tool

In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), serve as a powerful predictive tool for assessing the relative stabilities of tautomers.

Computational Protocol: DFT Calculations for Tautomer Stability

-

Structure Optimization: The geometries of all potential tautomers of this compound are optimized using a suitable DFT functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies).

-

Energy Calculations: The electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energies of each tautomer are calculated. The relative stabilities are determined by comparing their Gibbs free energies.

-

Solvation Effects: The influence of different solvents on tautomer stability can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

Theoretical studies on the related 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one have shown that computational methods can effectively predict the kinetic and thermodynamic favorability of different tautomeric pathways.[3]

Predicted Stability and Conclusion

Based on the available evidence from analogous 1,2,4-triazine systems, it is predicted that the oxo (lactam) forms of this compound are likely to be more stable than the hydroxy (lactim) form , particularly in the gas phase and in nonpolar solvents.[1][2] In the solid state, the predominant tautomer will be dictated by the crystal packing and hydrogen-bonding interactions. In polar protic solvents, the potential for stabilization of the hydroxy or zwitterionic forms increases.

This in-depth guide provides a robust framework for understanding and investigating the tautomerism and stability of this compound. A synergistic approach combining experimental spectroscopic and crystallographic techniques with high-level computational modeling will be essential for a definitive characterization of its tautomeric landscape. Such knowledge is a critical prerequisite for the successful application of this and related 1,2,4-triazine derivatives in the field of drug discovery and development.

References

-

Jalilian, M. R., & Zahedi-Tabrizi, M. (2008). The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 1020–1024. [Link]

- Shawali, A. S., & Farghaly, T. A. (2017). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Mini-Reviews in Organic Chemistry, 14(3), 205-218.

- Grivas, S., & Tian, F. (2006). Tautomerism of bis(2,4-benzyloxy)-6-(5H)-one-1,3,5-triazine: A combined crystallographic and quantum-chemical investigation. Journal of Molecular Structure, 798(1-3), 127-132.

-

Bede, L. A., Koné, M. G., Ziao, N., & Badawi, M. (2021). Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory. Journal of Molecular Modeling, 27(5), 147. [Link]

-

Shawali, A. S., Abdel-Galil, F. M., & Abbas, S. A. (2022). Utility of 6-aza-2-thiothymine in the synthesis of novel[1][4][5]triazolo[4,3-b][1][4][5]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. RSC Advances, 12(10), 6049-6063.

- Vaskevych, A. I., Vaskevych, R. I., & Palamarchuk, G. V. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(6), 1881-1893.

- El-Brollosy, N. R. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.

- Mary, Y. S., & Panicker, C. Y. (2015). Exploration of Structural insights, spectroscopic assignments of 4-amino-6-methyl-3-thioxo-3, 4-dihydro-1,2,4-triazin-5(2H) one. Journal of Molecular Structure, 1081, 319-329.

- Rostamizadeh, S., Housaini, S. A. G., & Shadjoo, B. (2011). Synthesis and tautomerism study of 6-benzoylmethyl-1,3,5-triazin-2,4-diamine. Comptes Rendus Chimie, 14(6), 580-587.

-

Ghasemi, J., & Niazi, A. (2018). A theoretical study of the tautomerism kinetics of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one in the gas phase: NBO population and NICS analysis. Journal of Taibah University for Science, 12(6), 768-776. [Link]

- Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Awaad, I. A. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. Acta Poloniae Pharmaceutica, 75(4), 899-911.

-

Tsukamoto, T., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1074-1079. [Link]

- Kaczmarek, M. T., Radecka-Paryzek, W., & Kubicki, M. (2008). 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate. Acta Crystallographica Section E: Structure Reports Online, 64(1), o269.

Sources

- 1. The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 6-Methyl-1,2,4-triazin-5-ol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 6-Methyl-1,2,4-triazin-5-ol in various organic solvents. In the absence of extensive published empirical data, this document emphasizes the foundational principles of solubility, predictive physicochemical characterization, and robust experimental methodologies. It serves as a practical resource for generating reliable solubility data, crucial for applications ranging from reaction chemistry to formulation development.

Introduction: The Critical Role of Solubility

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the performance and application of a chemical entity. For a compound like this compound, a heterocyclic molecule with potential applications in medicinal chemistry and materials science, understanding its solubility profile in organic solvents is paramount. A comprehensive solubility assessment is critical for:

-

Reaction Optimization: Ensuring reactants are in the same phase for efficient chemical synthesis.

-

Purification and Crystallization: Selecting appropriate solvents for isolating and purifying the compound.

-

Formulation Development: Designing stable and effective delivery systems for pharmaceutical applications.

-

Analytical Method Development: Preparing solutions for techniques such as chromatography and spectroscopy.

This guide moves beyond a simple data sheet, providing the user with the scientific rationale and practical steps to independently and accurately determine the solubility of this compound.

Physicochemical Characterization of this compound

A thorough understanding of the solute's intrinsic properties is the first step in predicting its solubility behavior. While experimental data for this compound is scarce, we can leverage computational methods to predict key physicochemical parameters that influence its interaction with solvents.

Structure and Tautomerism:

This compound can exist in tautomeric forms, with the keto form, 6-Methyl-1,2,4-triazin-5(4H)-one, often being the more stable. This equilibrium is crucial as it affects the molecule's hydrogen bonding capabilities and overall polarity.

Predicted Physicochemical Properties:

The following table summarizes the predicted properties for this compound (CAS: 16120-00-6), which are essential for guiding solvent selection and experimental design.

| Property | Predicted Value | Significance in Solubility |

| Molecular Formula | C₄H₅N₃O | Provides the elemental composition. |

| Molecular Weight | 111.10 g/mol | Influences the mass-to-volume relationships in solutions. |

| pKa | 8.66 ± 0.70 | Indicates the compound is a weak acid, suggesting its solubility may be enhanced in basic media. |

| Density | 1.41 ± 0.1 g/cm³ | Useful for mass-to-volume conversions. |

| Boiling Point | 170.7 ± 23.0 °C | Provides an indication of the compound's volatility. |

Note: These values are computationally predicted and should be used as a guide for initial experimental design. Experimental verification is recommended.

The Principle of "Like Dissolves Like": A Framework for Solvent Selection

The adage "like dissolves like" remains a cornerstone of solubility prediction. It posits that a solute will have higher solubility in a solvent with similar polarity and intermolecular force characteristics. To apply this principle, we must consider the properties of both this compound and the potential organic solvents.

The presence of nitrogen and oxygen atoms, along with the ability to act as both a hydrogen bond donor and acceptor, suggests that this compound is a polar molecule. Therefore, it is expected to exhibit greater solubility in polar solvents.

Solvent Classification and Initial Screening:

A logical approach to solvent selection involves screening a diverse set of organic solvents with varying polarities and hydrogen bonding capabilities.

| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Moderate to High | Capable of hydrogen bonding with the solute. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High | Strong dipole-dipole interactions. DMSO and DMF are often excellent solvents for many organic compounds.[1] |

| Moderately Polar | Acetone, Ethyl Acetate | Low to Moderate | Weaker dipole-dipole interactions compared to polar aprotic solvents. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Very Low | Lacks favorable intermolecular interactions with the polar solute. |

Experimental Determination of Solubility: Detailed Protocols

Accurate solubility determination requires meticulous experimental technique. The following protocols for the Gravimetric Method and High-Performance Liquid Chromatography (HPLC) Method are provided as robust starting points for laboratory investigation.

Isothermal Saturation Method (Gravimetric Analysis)

This classic and direct method involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known volume of the solvent.

Experimental Workflow Diagram:

Caption: Gravimetric solubility determination workflow.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or incubator (e.g., at 25°C). Agitate the mixture for a sufficient time (typically 24 to 48 hours) to reach equilibrium.[2] To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) and analyzed; if the solubility values are consistent, equilibrium has been reached.

-

Sample Collection and Filtration: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any particulate matter. This step is critical to avoid overestimation of solubility.

-

Solvent Evaporation and Mass Determination: Accurately pipette a known volume (e.g., 1 mL) of the clear filtrate into a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).[2]

-

Drying: Place the container in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Dry the sample to a constant weight.

-

Calculation:

-

Let W₁ be the weight of the empty container.

-

Let W₂ be the weight of the container with the dried solute.

-

The mass of the dissolved solute (m_solute) is W₂ - W₁.

-

The volume of the filtrate used is V_filtrate.

-

Solubility (in g/L) = (m_solute / V_filtrate) * 1000.

-

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is highly sensitive and specific, making it suitable for determining the solubility of compounds, especially when only small quantities are available or when dealing with complex mixtures.

Experimental Workflow Diagram:

Caption: HPLC-based solubility determination workflow.

Step-by-Step Protocol:

-

Preparation of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution and filter the supernatant.[3]

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., DMSO or an appropriate mobile phase component) at a known concentration.

-

Perform serial dilutions of the stock solution to create a set of at least five standard solutions covering a range of concentrations.[3]

-

Inject each standard solution into the HPLC system and record the corresponding peak area.

-

Plot a calibration curve of peak area versus concentration and determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

-

Sample Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase or a suitable solvent to ensure the concentration falls within the linear range of the calibration curve.[4] Record the dilution factor.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility.[4]

-

Data Presentation and Interpretation

To facilitate comparison and analysis, the experimentally determined solubility data should be compiled into a structured table.

Table of Solubility Data for this compound at 25°C:

| Organic Solvent | Solvent Class | Solubility (g/L) | Solubility (mol/L) | Method Used |

| e.g., Methanol | Polar Protic | [Experimental Value] | [Calculated Value] | [e.g., Gravimetric] |

| e.g., DMSO | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., HPLC] |

| e.g., Acetone | Moderately Polar | [Experimental Value] | [Calculated Value] | [e.g., Gravimetric] |

| e.g., Toluene | Nonpolar | [Experimental Value] | [Calculated Value] | [e.g., HPLC] |

| e.g., Hexane | Nonpolar | [Experimental Value] | [Calculated Value] | [e.g., Gravimetric] |

Conclusion and Future Directions

This guide provides a robust framework for the systematic determination of the solubility of this compound in organic solvents. By integrating predictive physicochemical properties with detailed experimental protocols, researchers can generate the high-quality data necessary for informed decision-making in their scientific endeavors. It is recommended that solubility be determined at various temperatures to construct a more complete solubility profile, which can be invaluable for applications such as crystallization. The methodologies outlined herein are not only applicable to the target compound but can also be adapted for the characterization of other novel chemical entities.

References

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved January 19, 2026, from [Link]

-

1,2,4-Triazin-5(4H)-one, 6-methyl- (CAS 16120-00-6). (n.d.). Aribo Biotechnology. Retrieved January 19, 2026, from [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (n.d.). Retrieved January 19, 2026, from [Link]

-

How to measure solubility for drugs in oils/emulsions? - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 6-Methyl-1,2,4-triazin-5-ol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical framework for conducting quantum chemical calculations on 6-Methyl-1,2,4-triazin-5-ol, a heterocyclic compound with significant potential in medicinal chemistry. As a member of the triazine class, its derivatives are recognized for a wide array of biological activities, including anticancer and antimicrobial properties.[1] Understanding the molecule's electronic structure, stability, and reactivity through computational methods is paramount for the rational design of novel therapeutic agents.

This document moves beyond a simple recitation of steps, delving into the reasoning behind methodological choices to ensure a robust and scientifically valid computational analysis. We will explore the critical aspects of tautomerism, molecular property prediction, and spectral analysis, grounded in the principles of Density Functional Theory (DFT).

Theoretical Foundations: The 'Why' Behind the 'How'

Quantum chemical calculations allow us to solve the Schrödinger equation for a given molecule, providing detailed insights into its behavior at the atomic level.[2] For a molecule like this compound, which is rich in heteroatoms and possesses potential for tautomerism, selecting the appropriate computational method is crucial.

Density Functional Theory (DFT): The Method of Choice

DFT has become a cornerstone of computational chemistry for its exceptional balance of accuracy and computational efficiency, making it ideal for studying systems relevant to drug discovery.[3][4] Unlike more computationally expensive methods, DFT calculates the electronic structure based on the electron density, a more manageable property than the full wavefunction.[5]

The B3LYP/6-311++G(d,p) Model Chemistry: A Justified Selection

For this guide, we advocate for the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. This "model chemistry" is a well-established and validated choice for organic and medicinal chemistry applications.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in other functionals.[6] It provides reliable results for geometries, vibrational frequencies, and thermochemistry for a wide range of molecules.[7]

-

6-311++G(d,p) Basis Set: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering a high degree of flexibility.[8]

-

++ (Diffuse Functions): These are essential for accurately describing the electron density far from the nucleus, which is critical for molecules with lone pairs and for modeling non-covalent interactions.

-

(d,p) (Polarization Functions): These functions allow for the distortion of atomic orbitals within the molecular environment, which is vital for accurately representing bonding and geometry, especially in cyclic systems.[9]

-

The Computational Workflow: A Validated, Step-by-Step Protocol

The following protocol is designed as a self-validating workflow. Each subsequent step builds upon and confirms the validity of the previous one, ensuring the final results are reliable and physically meaningful.

Caption: A validated workflow for quantum chemical calculations.

Step 1: Molecular Structure Preparation

-

Initial Structure Generation: Begin by building the 3D structure of this compound using molecular modeling software such as Avogadro or GaussView. Ensure correct atom connectivity and initial bond lengths.

-

Tautomer Identification: This is the most critical initial step. This compound can exist in several tautomeric forms due to proton migration between oxygen and nitrogen atoms. The keto-enol tautomerism is a key consideration for triazine derivatives.[10] It is imperative to generate structures for all plausible tautomers to determine the most stable isomer under the specified conditions. A similar study on 3-amino-1,2,4-triazin-5-one confirmed the predominance of one tautomer through computational analysis.[11]

Step 2: Geometry Optimization

-

Energy Minimization: Perform a full geometry optimization for each identified tautomer using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

Step 3: Frequency Analysis (Self-Validation)

-

Vibrational Frequencies: Following optimization, a frequency calculation must be performed at the same level of theory.

-

Confirmation of Minimum: A true energy minimum will have zero imaginary frequencies.[7] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found a stable structure and must be repeated. This step validates the integrity of the optimized geometry.

In-Depth Analysis: From Raw Data to Chemical Insight

Once a validated, optimized structure of the most stable tautomer is obtained, we can proceed to calculate and analyze the properties that inform its chemical behavior.

3.1. Tautomer Stability Analysis

The relative stability of the different tautomers is determined by comparing their total electronic energies (including zero-point vibrational energy correction) obtained from the frequency calculations.

| Tautomer | Relative Energy (kcal/mol) |

| Tautomer 1 (Keto) | 0.00 (Reference) |

| Tautomer 2 (Enol) | Calculated Value |

| Tautomer 3 | Calculated Value |

| ... | ... |

This table should be populated with the calculated relative energies to identify the ground-state isomer. The tautomer with the lowest relative energy is the most stable and will be the focus of further analysis.

3.2. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Caption: Relationship between HOMO, LUMO, and the energy gap.

3.3. Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting how the molecule will interact with other charged species.

-

Red Regions (Negative Potential): Indicate areas rich in electrons, such as those around electronegative atoms (O, N). These are sites susceptible to electrophilic attack.

-

Blue Regions (Positive Potential): Indicate areas with a deficiency of electrons, such as around hydrogen atoms bonded to electronegative atoms. These are sites susceptible to nucleophilic attack.

The MEP map provides a visual hypothesis for intermolecular interactions, crucial for understanding potential binding modes in a biological target.

Summary and Future Directions

This guide has outlined a robust, self-validating framework for the quantum chemical analysis of this compound using Density Functional Theory. By systematically identifying the most stable tautomer, optimizing its geometry, and analyzing its electronic properties (HOMO-LUMO, MEP), researchers can gain profound insights into the molecule's reactivity and potential as a drug candidate.

Further studies could involve simulating solvent effects using a Polarizable Continuum Model (PCM) to better represent physiological conditions, or performing molecular docking studies using the calculated MEP to predict binding affinities with specific protein targets. These advanced computational techniques, built upon the solid foundation described herein, are essential tools in the modern drug development pipeline.

References

-

Calculating the Aromaticity of Heterocycles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Density functional theory. (2024, January 10). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Density-Corrected Density Functional Theory for Molecular Properties. (2023, May 23). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Molecular Property Prediction: A Multilevel Quantum Interactions Modeling Perspective. (2019, June 25). arXiv.org. Retrieved January 19, 2026, from [Link]

-

3-amino-6-methyl-1,2,4-triazin-5-ol. (n.d.). ChemSynthesis. Retrieved January 19, 2026, from [Link]

-

Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. (2024, September 9). arXiv.org. Retrieved January 19, 2026, from [Link]

-

Methods of Quantum Chemical Calculations in Drug Discovery and Applications. (2023). Research & Reviews: Journal of Chemistry. Retrieved January 19, 2026, from [Link]

-

Density functional theory predictions of the mechanical properties of crystalline materials. (2021, July 2). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Density functional theory for the prediction of interfacial properties of molecular fluids within the SAFT-γ coarse-grained approach. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Quantum Chemical Methods: Its history and future. (2019, December 12). Pillars at Taylor University. Retrieved January 19, 2026, from [Link]

-

What does B3LYP do well? What does it do badly? (2021, May 1). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]

-

Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations”. (2024, August 27). The Ohio State University. Retrieved January 19, 2026, from [Link]

-

Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. (2022, April 22). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

DFT B3LYP/6-311+G* calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 19, 2026, from [Link]

-

6-methyl-1,3,5-triazine-2,4-diamine 3-oxide. (n.d.). ChemSynthesis. Retrieved January 19, 2026, from [Link]

-

Selective Synthesis of N-[12][13][14]Triazinyl-α-Ketoamides and N-[12][13][14]Triazinyl-Amides from the Reactions of 2-Amine-[12][13][14]Triazines with Ketones. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

4-Amino-6-methyl-1,3,5-triazin-2-ol. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Density functional theory - Wikipedia [en.wikipedia.org]

- 4. rroij.com [rroij.com]

- 5. pillars.taylor.edu [pillars.taylor.edu]

- 6. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]

- 9. asc.ohio-state.edu [asc.ohio-state.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 16120-00-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 6-Methyl-1,2,4-triazin-5-ol: From Discovery to Contemporary Applications in Medicinal Chemistry

Abstract

The 6-methyl-1,2,4-triazin-5-ol core, a privileged heterocyclic scaffold, has garnered significant attention within the scientific community, particularly in the realm of drug discovery and development. Its versatile chemical nature and the diverse biological activities exhibited by its derivatives underscore its importance as a foundational building block for novel therapeutic agents. This technical guide provides a comprehensive exploration of this compound, commencing with its historical discovery and the evolution of its synthesis. We will delve into detailed, field-proven experimental protocols for its preparation and the characterization of its structural and physicochemical properties. Furthermore, this guide will illuminate the pivotal role of this nucleus in medicinal chemistry, showcasing its utility in the design of compounds with a broad spectrum of pharmacological activities, including anticancer and antiviral applications. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate further innovation in the field.

Introduction: The Significance of the 1,2,4-Triazine Scaffold

Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals, and among them, the 1,2,4-triazine nucleus stands out for its remarkable versatility and biological significance.[1][2] Derivatives of 1,2,4-triazine have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4] The strategic placement of nitrogen atoms within the six-membered ring imparts unique electronic characteristics, influencing the molecule's ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.

At the heart of many of these bioactive derivatives lies the this compound core. The presence of a methyl group at the 6-position and a hydroxyl group (which exists in tautomeric equilibrium with a keto form) at the 5-position provides a synthetically tractable platform for a multitude of chemical modifications. This guide will systematically dissect the journey of this pivotal molecule, from its initial synthesis to its current status as a cornerstone in the development of innovative therapeutics.

Historical Context and Discovery

The exploration of the 1,2,4-triazine scaffold dates back to the mid-20th century, with early investigations focusing on the synthesis of its fundamental derivatives. While a singular, celebrated moment of "discovery" for this compound is not prominently documented, its genesis is intrinsically linked to the foundational work on the synthesis of its close analogue, 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.

Pioneering work by Dornow and colleagues in the 1960s laid the groundwork for the synthesis of this class of compounds. Their established method involved the cyclocondensation of thiocarbohydrazide with pyruvic acid.[5][6] This 3-thioxo derivative has since become a crucial and widely used starting material for the synthesis of a vast library of more complex 1,2,4-triazine-based compounds.[7][8][9] The straightforward and efficient nature of this reaction paved the way for extensive derivatization and the subsequent discovery of the diverse biological activities associated with this heterocyclic system. The synthesis of the parent this compound follows a similar logical pathway, substituting thiocarbohydrazide with semicarbazide, a strategy that has become a standard approach for accessing 1,2,4-triazin-5-ones.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through the cyclocondensation of pyruvic acid with semicarbazide hydrochloride. This reaction proceeds via the initial formation of a semicarbazone intermediate, which subsequently undergoes intramolecular cyclization with the elimination of water to yield the desired triazinone ring.

Reaction Scheme

Sources

- 1. researchgate.net [researchgate.net]

- 2. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of antibacterial and antiviral activities of novel fused 1,2,4-triazine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. researchgate.net [researchgate.net]

- 7. Utility of 6-aza-2-thiothymine in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

spectroscopic data of 6-Methyl-1,2,4-triazin-5-ol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Methyl-1,2,4-triazin-5-ol

Introduction: Elucidating the Structure of a Core Heterocycle

This compound (CAS No: 16120-00-6) is a heterocyclic compound belonging to the 1,2,4-triazine family.[1] This class of molecules is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The precise arrangement of substituents on the triazine ring is critical for modulating biological function, making unambiguous structural confirmation an essential first step in any research and development endeavor.

While this compound is commercially available, a comprehensive, publicly accessible dataset of its spectroscopic characterization is not readily found in the scientific literature. This guide, therefore, serves as an expert-level technical resource that provides a detailed predicted spectroscopic profile for this compound based on foundational spectroscopic principles and data from structurally analogous compounds. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features and outlining robust protocols for their experimental acquisition.

A critical consideration for this molecule is the existence of keto-enol tautomerism. The name "this compound" refers to the enol (or lactim) form. However, for many similar heterocyclic systems, the keto (or lactam) form, 6-Methyl-1,2,4-triazin-5(4H)-one , is the more stable and predominant tautomer in solution and the solid state. This guide will proceed with the analysis based on this more probable keto tautomer.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-Methyl-1,2,4-triazin-5(4H)-one, we anticipate a simple yet informative set of spectra.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts are predicated on the electron-withdrawing nature of the triazine ring and the carbonyl group, deshielding adjacent nuclei. Predictions are based on data from similar heterocyclic systems.[4][5][6][7] The use of a polar aprotic solvent like DMSO-d₆ is recommended as it can solubilize the polar molecule and, crucially, allows for the observation of exchangeable N-H protons.[8]

Table 1: Predicted NMR Spectral Data for 6-Methyl-1,2,4-triazin-5(4H)-one in DMSO-d₆

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| CH ₃ | ~2.1 - 2.4 | Singlet (s) | Methyl group attached to the C6 of the triazine ring. |

| C3-H | ~7.8 - 8.2 | Singlet (s) | Proton on the electron-deficient C3 position. |

| NH | ~11.0 - 13.0 | Broad Singlet (br s) | Exchangeable amide/lactam protons. Broadness is typical. |

| ¹³C NMR | |||

| C H₃ | ~15 - 20 | Methyl carbon. | |

| C 6 | ~145 - 150 | Quaternary carbon attached to the methyl group. | |

| C 3 | ~148 - 155 | Methine carbon adjacent to two nitrogen atoms. | |

| C 5 | ~158 - 165 | Carbonyl carbon of the lactam group. |